6-(3-Fluorobenzyl)picolinic acid
Description
6-(3-Fluorobenzyl)picolinic acid is a derivative of picolinic acid, a pyridinecarboxylic acid with a benzyl group substituted at the 6-position of the pyridine ring and a fluorine atom at the meta position of the benzyl moiety. Picolinic acid derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., metallo-β-lactamases) and bioactive agents due to their chelating and electronic properties .
Properties
Molecular Formula |
C13H10FNO2 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
6-[(3-fluorophenyl)methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c14-10-4-1-3-9(7-10)8-11-5-2-6-12(15-11)13(16)17/h1-7H,8H2,(H,16,17) |
InChI Key |
OWDFWYDMMVAMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The substituent position and type significantly influence the physicochemical and biological properties of picolinic acid derivatives. Key analogs include:
Table 1: Structural Analogs of 6-(3-Fluorobenzyl)picolinic Acid
*Similarity scores based on structural alignment algorithms (e.g., Tanimoto index).
- Substituent Position : The 6-position substitution (as in 6-(4-Fluorophenyl)picolinic acid) is critical for binding to metallo-β-lactamases, as shown in studies on NDM-1 inhibitors . A benzyl group at this position (as in this compound) may enhance lipophilicity and membrane permeability compared to phenyl-substituted analogs.
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